3,3'-Bipyridazine
Overview
Description
3,3’-Bipyridazine is a heterocyclic compound consisting of two pyridazine rings connected at the 3-position. Pyridazine rings are six-membered aromatic rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Bipyridazine can be synthesized through the reaction of 3-halogenopyridazines with hydrazine hydrate in the presence of palladium on calcium carbonate and an alkali. This method yields symmetrical 3,3’-bipyridazines . Another approach involves the condensation of 3-chloropyridazine N-oxides, although this method typically results in lower yields .
Industrial Production Methods: While specific industrial production methods for 3,3’-Bipyridazine are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bipyridazine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitutions are common, where nucleophiles replace halogen atoms on the pyridazine ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydrazine hydrate are used under basic conditions with palladium catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydrazine hydrate yields symmetrical 3,3’-bipyridazines .
Scientific Research Applications
3,3’-Bipyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: 3,3’-Bipyridazine is used in the development of π-conjugated materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 3,3’-Bipyridazine involves its interaction with molecular targets through coordination with metal ions. The nitrogen atoms in the pyridazine rings can donate electron pairs, forming stable complexes with transition metals. This property is exploited in both medicinal chemistry and materials science .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to one half of the 3,3’-Bipyridazine structure.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.
Pyrazine: A diazine with nitrogen atoms at the 1 and 4 positions.
Uniqueness: 3,3’-Bipyridazine is unique due to its symmetrical structure and the presence of two pyridazine rings. This configuration enhances its ability to form stable complexes with metal ions, making it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
3-pyridazin-3-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-7(11-9-5-1)8-4-2-6-10-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWOEBIPQMAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499290 | |
Record name | 3,3'-Bipyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-96-6 | |
Record name | 3,3'-Bipyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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